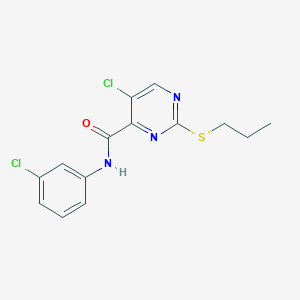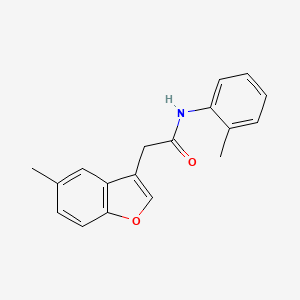
1-((3-chlorobenzyl)oxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-CHLOROPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethylpyrimidinyl group, and a dihydropyridine carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the chlorophenyl group.
Condensation reactions: to form the pyrimidinyl and dihydropyridine rings.
Amidation reactions: to link the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-CHLOROPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3-CHLOROPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: Potential interactions with genetic material, influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[(3-BROMOPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- **1-[(3-FLUOROPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
1-[(3-CHLOROPHENYL)METHOXY]-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its chlorophenyl group, in particular, can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C25H22ClN5O5S |
|---|---|
Molekulargewicht |
540.0 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methoxy]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN5O5S/c1-16-13-17(2)28-25(27-16)30-37(34,35)21-10-8-20(9-11-21)29-23(32)22-7-4-12-31(24(22)33)36-15-18-5-3-6-19(26)14-18/h3-14H,15H2,1-2H3,(H,29,32)(H,27,28,30) |
InChI-Schlüssel |
WWTCRQZTDPNEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-ethylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418707.png)
![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418712.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11418717.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11418745.png)
![Diethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11418748.png)
![N-(3-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11418752.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11418760.png)

![1-(4-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418766.png)
![Diethyl 5-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11418773.png)

![4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B11418788.png)
![N-(5-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418791.png)
